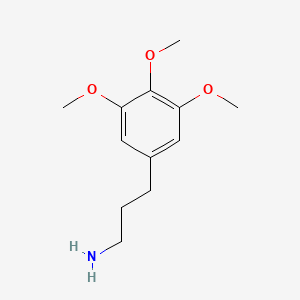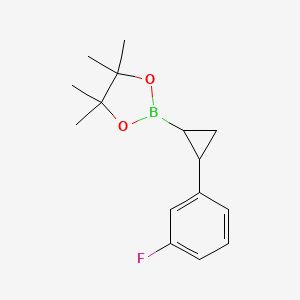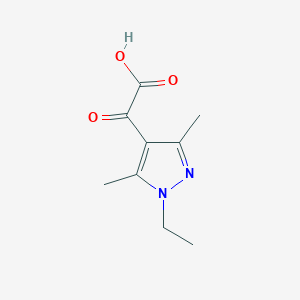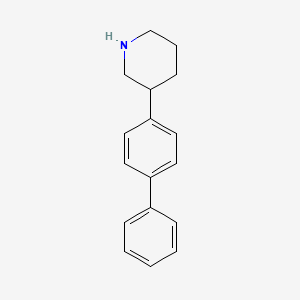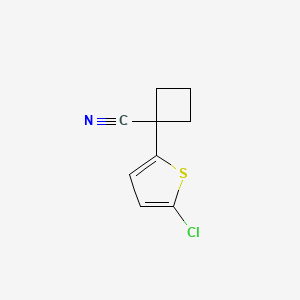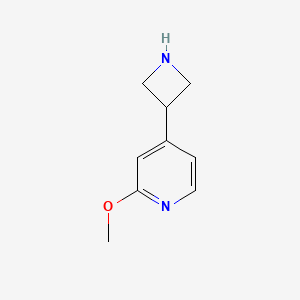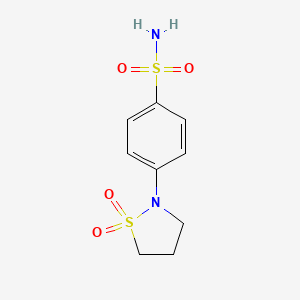
3-(3,4-Dimethoxyphenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)butan-1-amine is an organic compound with the molecular formula C12H19NO2. It belongs to the class of phenethylamines, which are known for their diverse biological activities. This compound is characterized by the presence of two methoxy groups attached to the benzene ring, which can influence its chemical reactivity and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 3,4-dimethoxyphenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically proceeds under mild conditions and yields the desired amine product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can react with the methoxy groups under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dimethoxyphenylbutanone, while reduction can produce various amine derivatives .
科学的研究の応用
3-(3,4-Dimethoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)butan-1-amine involves its interaction with specific molecular targets in biological systems. It can bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The methoxy groups on the benzene ring play a crucial role in its binding affinity and selectivity .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3-(3,4-Dimethoxyphenyl)propan-1-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness
3-(3,4-Dimethoxyphenyl)butan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C12H19NO2/c1-9(6-7-13)10-4-5-11(14-2)12(8-10)15-3/h4-5,8-9H,6-7,13H2,1-3H3 |
InChIキー |
XZGIXSLHJDKMKM-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)C1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


